![molecular formula C23H19FN2O3 B2493480 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 921890-23-5](/img/structure/B2493480.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide
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Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H19FN2O3 and its molecular weight is 390.414. The purity is usually 95%.
BenchChem offers high-quality N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic and Synthetic Applications
- Enantioselective Catalysis : The compound's derivatives are used in the catalytic enantioselective aza-Reformatsky reaction, producing chiral derivatives with high yields and enantioselectivities, useful in asymmetric synthesis (Munck et al., 2017).
- Chiral Alkylation : It undergoes enantioselective alkylation with Et2Zn, catalyzed by a chiral complex, representing the first example of such a reaction with cyclic aldimines (Munck et al., 2017).
Biomedical Research
- Synthesis of Anti-inflammatory Derivatives : Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, with some showing significant results (Sunder & Maleraju, 2013).
Chemical Synthesis and Methodology
- Diverse N-Heterocycle Synthesis : A method involving the compound's derivatives has been developed for synthesizing various benzo-fused N-heterocycles, demonstrating versatility in organic synthesis (Zhang et al., 2015).
- Polyfluorinated Analogs Synthesis : Research has focused on synthesizing polyfluorinated analogs of dibenzo[b,f][1,4]oxazepines, exploring their potential biological activities (Gerasimova et al., 1989).
Pharmacological Research
- GPCR Receptor Ligands : Some derivatives are studied as ligands for histamine receptors and other GPCRs, highlighting their potential in pharmacological research (Naporra et al., 2016).
- Solid Support Synthesis : Efficient solid support synthesis of dibenzo[b,f]oxazepin-11(10H)-ones, a class to which this compound belongs, has been reported, indicating its applicability in combinatorial chemistry (Ouyang et al., 1999).
properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c1-2-26-19-5-3-4-6-21(19)29-20-12-11-17(14-18(20)23(26)28)25-22(27)13-15-7-9-16(24)10-8-15/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILWVPVRWZYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide |
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